ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that features an indole moiety, a nitrophenyl group, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitrophenyl group can be introduced through nitration reactions, while the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The nitrophenyl group may also contribute to its activity by participating in redox reactions and interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is unique due to its combination of an indole ring, a nitrophenyl group, and an ester functional group
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 3-[4-(1-methylindol-3-yl)butanoylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C24H27N3O5/c1-3-32-24(29)15-21(17-8-6-10-19(14-17)27(30)31)25-23(28)13-7-9-18-16-26(2)22-12-5-4-11-20(18)22/h4-6,8,10-12,14,16,21H,3,7,9,13,15H2,1-2H3,(H,25,28) |
InChI Key |
NAJYEMZILDOAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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